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Compound of Interest

Compound Name: HPG1860

Cat. No.: B15614967 Get Quote

Technical Support Center: HPG1860
This technical support center provides guidance and answers to frequently asked questions

regarding the experimental use and dosage optimization of HPG1860, a potent and selective

non-bile acid Farnesoid X Receptor (FXR) agonist.

Frequently Asked Questions (FAQs)
Q1: What is HPG1860 and what is its mechanism of action?

A1: HPG1860 is a structurally novel, non-bile acid, full agonist of the Farnesoid X Receptor

(FXR).[1][2][3] FXR is a nuclear receptor highly expressed in the liver and gastrointestinal tract

that plays a crucial role in regulating the expression of genes involved in bile acid homeostasis,

inflammation, fibrosis, and lipid and glucose metabolism.[1][4][5] By activating FXR, HPG1860
modulates these pathways, making it a promising therapeutic candidate for conditions such as

non-alcoholic steatohepatitis (NASH).[1][6]

Q2: What are the key differences between HPG1860 and first-generation FXR agonists?

A2: HPG1860 is a next-generation, non-bile acid FXR agonist.[4][5][7] This structural difference

is significant, as some first-generation bile acid-derived FXR agonists have been associated

with side effects. HPG1860 has shown a favorable safety profile in clinical trials, notably with

no significant increases in LDL-cholesterol at therapeutic doses, a concern with some other

FXR agonists.[2][4][7]
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Q3: What preclinical evidence supports the efficacy of HPG1860?

A3: In preclinical studies using mouse models of NASH (high-fat diet and carbon tetrachloride-

induced), HPG1860 demonstrated significant efficacy.[4][6] It was shown to improve liver

fibrosis and Non-alcoholic Fatty Liver Disease (NAFLD) Activity Scores (NAS).[4][6]

Specifically, at doses of 1, 3, and 10 mg/kg, HPG1860 substantially decreased markers of liver

injury such as ALT and AST, reduced steatosis in a dose-dependent manner, and alleviated

liver inflammation.[6]

Q4: What is the recommended starting dose for in-human studies?

A4: Based on Phase I and II clinical trial data, dose-ranging studies are recommended. In a

Phase IIa study in NASH patients, doses of 3 mg, 5 mg, and 8 mg administered orally once

daily were evaluated.[4][7][8] The 8 mg dose showed the most significant reduction in liver fat

content.[4][5] However, the incidence of pruritus (itching) was also highest at this dose.[4][7]

Therefore, the optimal starting dose for a new study would depend on the specific research

question and patient population, balancing efficacy with tolerability.

Q5: What are the expected pharmacokinetic properties of HPG1860?

A5: HPG1860 exhibits a favorable pharmacokinetic profile with good oral bioavailability, ranging

from 52.1% to 77.2% across multiple preclinical species.[4][6] Phase I studies in healthy

volunteers confirmed a favorable PK profile for once-daily oral dosing.[2]

Troubleshooting Guide
Issue 1: Suboptimal efficacy observed in an in vivo experiment.

Possible Cause 1: Incorrect Dosage.

Recommendation: Review the preclinical data. In mouse models of NASH, efficacy was

observed at doses of 1, 3, and 10 mg/kg.[6] Ensure that the dose used in your experiment

is within this range and has been appropriately scaled for the animal model being used.

Possible Cause 2: Insufficient Duration of Treatment.
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Recommendation: The Phase IIa clinical trial in humans was conducted over a 12-week

period.[4][7] Ensure your experimental timeline is sufficient to observe a therapeutic effect.

Possible Cause 3: Model Selection.

Recommendation: HPG1860 has been shown to be effective in high-fat diet and CCl4-

induced NASH models.[4][6] If you are using a different model, the pathological pathways

may differ, potentially affecting the efficacy of an FXR agonist.

Issue 2: High incidence of pruritus observed in a clinical study.

Possible Cause: Dose is too high.

Recommendation: Pruritus is a known side effect of FXR agonists. In the Phase IIa RISE

study, the incidence of treatment-related pruritus increased with the dose of HPG1860
(9.1% at 3 mg, 9.5% at 5 mg, and 27.3% at 8 mg).[4][7] Consider evaluating a lower dose

or implementing a dose-titration strategy to improve tolerability.

Issue 3: Lack of significant change in LDL-cholesterol.

This is an expected finding. Unlike some other FXR agonists, HPG1860 has not been

associated with significant increases in LDL-cholesterol at the doses tested in clinical trials (3

mg, 5 mg, and 8 mg).[4][7] This is considered a favorable aspect of its safety profile.

Data Summary Tables
Table 1: Summary of HPG1860 Phase IIa "RISE" Clinical Trial Efficacy Results

Dosage (once daily)
Mean Relative Change in
Liver Fat Content (LFC) at
Week 12

p-value vs. Placebo

Placebo +0.68% -

3 mg -20.15% 0.004[4]

5 mg -7.08%* 0.244[4][5]

8 mg -38.64% <0.0001[4][5]
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*Note: The relatively reduced efficacy in the 5 mg cohort may be due to the lower baseline LFC

in that group compared to other cohorts.[4][5]

Table 2: Summary of HPG1860 Phase IIa "RISE" Clinical Trial Tolerability Data

Dosage (once daily) Incidence of Treatment-Related Pruritus

3 mg 9.1%[4][7]

5 mg 9.5%[4][7]

8 mg 27.3%[4][7]

Table 3: Summary of HPG1860 Phase I Multiple Ascending Dose (MAD) Pharmacodynamic

Data

Dosage (once daily for 14 days) Decrease in C4 Biomarker vs. Placebo

5 mg 93.1%[2]

10 mg 97.0%[2]

20 mg 97.6%[2]

Experimental Protocols
Protocol: Phase IIa "RISE" Clinical Trial for HPG1860 in NASH Patients

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group

study.[7][9]

Participants: 87 adult patients with presumed non-cirrhotic non-alcoholic steatohepatitis

(NASH).[7][10]

Treatment Arms:

HPG1860 3 mg, orally, once daily[8][9]

HPG1860 5 mg, orally, once daily[8][9]
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HPG1860 8 mg, orally, once daily[8][9]

Placebo, orally, once daily[9]

Duration: 12 weeks of treatment.[8]

Primary Endpoint: Safety and tolerability of HPG1860.[4][7][8]

Secondary Endpoints:

Percent change from baseline in liver fat content (LFC) measured by MRI proton density

fat fraction (MRI-PDFF).[4][7]

Plasma pharmacokinetics of HPG1860.[4][7]

Pharmacodynamic parameters and serum NASH biomarkers.[4][7]
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Click to download full resolution via product page

Caption: HPG1860 activates FXR to regulate genes, leading to therapeutic effects.
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Caption: Workflow of the Phase IIa RISE clinical trial for HPG1860.
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Caption: Relationship between HPG1860 dosage, efficacy, and tolerability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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